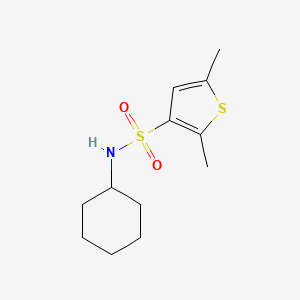![molecular formula C19H19ClN2O4 B5521133 4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-哌嗪酮](/img/structure/B5521133.png)
4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-哌嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arylpiperazine derivatives have been extensively studied and applied in clinical settings, mainly for the treatment of depression, psychosis, or anxiety. Their synthesis, molecular structure, and properties have been a subject of significant interest due to their varied applications in medicinal chemistry. These compounds undergo extensive metabolism, including N-dealkylation and oxidation, demonstrating a broad range of interactions with biological systems (Caccia, 2007).
Synthesis Analysis
The synthesis of arylpiperazine derivatives involves several key steps, including N-dealkylation, which is predominantly mediated by cytochrome P450 enzymes. These steps are crucial for understanding the metabolic fate of these compounds in biological systems. The formation of 1-aryl-piperazines as metabolites suggests complex pathways that involve extensive tissue distribution and biotransformation (Caccia, 2007).
Molecular Structure Analysis
Arylpiperazine derivatives exhibit a wide variety of molecular structures, contributing to their diverse pharmacological activities. The structure-activity relationship (SAR) of these compounds has been studied to develop safer, selective, and cost-effective anti-mycobacterial agents, among other applications. The piperazine core is a versatile scaffold that can be modified to enhance the biological activity of these molecules (Girase et al., 2020).
Chemical Reactions and Properties
The chemical reactions of arylpiperazine derivatives, including their metabolic pathways such as hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, reveal the complexity of their interactions with biological systems. Identifying these pathways helps in understanding the potential side effects and toxicities associated with their use (Attwa et al., 2018).
Physical Properties Analysis
The physical properties of arylpiperazine derivatives, including solubility, stability, and molecular conformation, are essential for their pharmacokinetic profiles. These properties are influenced by the substitution patterns on the piperazine nucleus, affecting the medicinal potential of the resultant molecules (Rathi et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and the ability to form stable intermediates, determine the therapeutic potential and safety profile of arylpiperazine derivatives. Understanding these properties is crucial for the rational design of drugs containing the piperazine scaffold (Yoshimura et al., 2004).
科学研究应用
合成和化学表征
研究人员已经开发了合成哌嗪衍生物的方法,重点是通过光谱方法优化产率和确认化学结构。例如,3-(4-羟基-3-甲氧基-苯基)-1-哌嗪-1-基-丙烯酮盐酸盐的合成涉及乙酰化、与哌嗪反应和脱乙酰步骤,通过红外、1H NMR 和 MS 实现了 56.9% 以上的产率和结构确认 (王晓山,2011)。
药理应用
具有哌嗪基序的化合物已被探索其药理潜力。例如,双(杂芳基)哌嗪 (BHAP) 被合成并评估为非核苷 HIV-1 逆转录酶抑制剂,显示出比初始类似物显着提高的效力 (D. Romero 等,1994)。此外,抗组胺药西替利嗪(一种哌嗪衍生物)由于其选择性 H1 组胺受体拮抗剂特性,已有效治疗荨麻疹和过敏性鼻炎 (John P. Arlette,1991)。
抗菌和抗惊厥活性
包括具有哌嗪成分的新型 1,2,4-三唑衍生物已显示出抗菌活性,一些化合物对测试微生物表现出良好或中等活性 (H. Bektaş 等,2010)。此外,已合成并评估了具有哌嗪基团的新型曲酸衍生物的潜在抗惊厥特性,表明在临床前模型中具有有希望的活性 (M. Aytemi̇r 等,2010)。
分析和合成应用
电化学研究为检测具有法医意义的芳基哌嗪药物的分析方法的开发做出了贡献,展示了哌嗪衍生物在分析化学中的多功能性 (C. Milanesi 等,2021)。此外,已经探索了用于创建新的基于哌嗪的化合物的创新合成方法,例如新取代苯基哌嗪的电化学合成,突出了哌嗪支架在药物化学和药物设计中的实用性 (D. Nematollahi & A. Amani,2011)。
属性
IUPAC Name |
4-[2-(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-26-17-5-3-2-4-15(17)22-9-8-21(12-19(22)25)18(24)11-13-6-7-16(23)14(20)10-13/h2-7,10,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELTXNGGQMGGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)
![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)
![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)